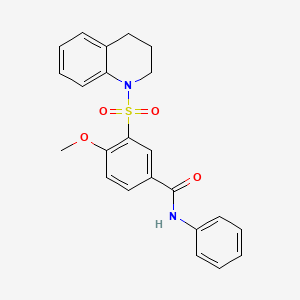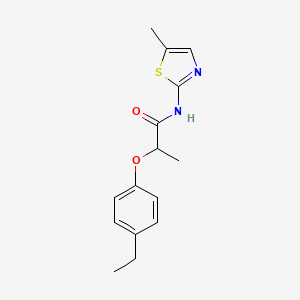
3-(3,4-二氢-1(2H)-喹啉基磺酰基)-4-甲氧基-N-苯基苯甲酰胺
描述
The compound "3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-methoxy-N-phenylbenzamide" is part of a broader class of chemicals that have been explored for various chemical and pharmacological properties. While specific details on this compound are scarce in the literature, research on similar compounds provides insights into typical methods of synthesis, structural analysis, and potential applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves catalytic reactions that enable the formation of complex structures. For instance, a study by Xiong et al. (2018) describes a [Cp*RhIII]-catalyzed annulation process for producing 2-aryl quinazolin-4(3H)-one derivatives, showcasing the type of catalytic reactions that might be involved in synthesizing similar compounds (Xiong et al., 2018).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's properties and behavior. Karabulut et al. (2014) detailed the molecular structure analysis of a related compound using X-ray diffraction and DFT calculations, highlighting the importance of intermolecular interactions and molecular geometry in defining the compound's characteristics (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are influenced by the compound's structure. Studies on quinoline derivatives often explore their potential in catalysis, organic synthesis, and as intermediates in producing pharmacologically active molecules. For example, the work by Cheng et al. (2014) on the synthesis of 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides and aldehydes via a cascade reaction showcases the types of chemical reactions these compounds can undergo (Cheng et al., 2014).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, are essential for understanding how a compound can be used and handled in a laboratory or industrial setting. Li et al. (2006) provided insights into the crystal structure of a quinoxalinone derivative, which could offer parallels to understanding the physical properties of "3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-methoxy-N-phenylbenzamide" (Li et al., 2006).
Chemical Properties Analysis
Analyzing a compound's chemical properties involves understanding its reactivity, stability under different conditions, and potential for chemical modifications. The chemical properties of quinoline derivatives are diverse, often requiring detailed studies to uncover. The synthesis and characterization studies, such as those by Yadagiri et al. (2018), demonstrate the methodologies used to explore these properties (Yadagiri et al., 2018).
科学研究应用
精神和神经活性
对类似化合物(特别是 3-(N-R,R'-氨基甲基)-2-甲基-1H-喹啉-4-酮)的研究揭示了显著的精神活性和神经活性。例如,与所查询化合物相关的物质已证明具有镇静作用和抗健忘症活性,以及抗焦虑作用和相当大的抗缺氧作用。这些发现表明 3-(3,4-二氢-1(2H)-喹啉基磺酰基)-4-甲氧基-N-苯基苯甲酰胺 在精神药物的开发中可能具有潜在应用 (Podolsky, Shtrygol’, & Zubkov, 2017)。
结构分析和应用
对喹啉酮类化合物(与所查询化学物质相关的化合物)的研究引起了人们的兴趣,因为它们适用于制药、医学、物理和工程等领域的各种应用。这些化合物的结构分析,包括通过光谱、X 射线衍射和理论振动赋值进行的合成和表征,对于了解它们的潜在应用至关重要 (Michelini 等,2019)。
合成和代谢
已经开发了相关喹啉衍生物的高效合成方法,突出了创建 TAK-603 等化合物的代谢物的潜力。此类研究强调了合成路线对于药物应用和药物代谢研究的重要性 (Mizuno 等,2006)。
抗肿瘤特性
与所查询化合物密切相关的稠合三环和四环喹啉已显示出有希望的抗肿瘤活性。这些化合物已对其 DNA 嵌入特性、细胞毒性和诱导拓扑异构酶 II 依赖性 DNA 切割的能力进行了评估,表明在癌症治疗中具有潜在应用 (Yamato 等,1989)。
属性
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-21-14-13-18(23(26)24-19-10-3-2-4-11-19)16-22(21)30(27,28)25-15-7-9-17-8-5-6-12-20(17)25/h2-6,8,10-14,16H,7,9,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGUACKPLWQHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4615365.png)
![2-methoxyethyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B4615368.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615376.png)

![3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4615380.png)
![methyl 2-[(3-pyridinylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B4615390.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4615404.png)

![1-ethyl-5,7-dimethyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4615415.png)
![6-(2-chlorobenzyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4615418.png)
![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4615425.png)
![2-[(4-{[(4-bromophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4615451.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4615467.png)